molecular formula C25H24N4O3S B2391541 N-((5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476450-46-1

N-((5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2391541
CAS No.: 476450-46-1
M. Wt: 460.55
InChI Key: HEFQKONXXNJJNT-UHFFFAOYSA-N
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Description

N-((5-(Benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative of significant interest in medicinal chemistry and agrochemical research. The compound's core structure is a 1,2,4-triazole ring, a heterocycle renowned for yielding compounds with diverse biological activities . This specific molecule is functionalized with key pharmacophores, including a benzylthio group at the 5-position, a 2-methoxyphenyl group at the 4-position, and a 4-methoxybenzamide moiety linked via a methylene bridge. This strategic assembly suggests potential for multi-target interactions and a favorable pharmacokinetic profile, which can be investigated further using in silico tools . The 1,2,4-triazole scaffold is a privileged structure in drug discovery. Research on analogous compounds has demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Furthermore, closely related (5-(Benzylthio)-4-aryl-4H-1,2,4-triazol-3-yl)methanol derivatives have been identified through virtual screening as potent inhibitors of Phytoene Desaturase (PDS), a critical enzyme in carotenoid biosynthesis, making them promising candidates for herbicide development . The presence of the benzylthio and methoxyphenyl substituents in this compound indicates it is a high-value intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. Applications: This compound is intended for research applications only, which may include use as a key intermediate in organic synthesis, a building block for the development of novel pharmaceuticals, a candidate for agrochemical screening (particularly as a herbicide lead ), and a probe for biochemical and mechanistic studies to elucidate new pathways of action. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-31-20-14-12-19(13-15-20)24(30)26-16-23-27-28-25(33-17-18-8-4-3-5-9-18)29(23)21-10-6-7-11-22(21)32-2/h3-15H,16-17H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFQKONXXNJJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole ring and multiple aromatic moieties. The molecular formula is C25H24N4O2SC_{25}H_{24}N_4O_2S with a molecular weight of 448.55 g/mol. Its structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.

  • Antiviral Activity :
    • Compounds similar to this compound have been shown to exert antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication. This mechanism has been documented in studies involving hepatitis B virus (HBV) .
  • Anticancer Properties :
    • Research indicates that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Efficacy Against Cancer

A series of studies have evaluated the cytotoxic effects of related compounds against human cancer cells:

CompoundCell LineIC50 (µM)Mechanism
5dHeLa0.37Apoptosis induction
5gHeLa0.73Cell cycle arrest at sub-G1 phase
5kHeLa0.95Apoptosis induction

These findings suggest that derivatives of benzylthio-triazole compounds can serve as effective anticancer agents through multiple pathways .

Case Studies

  • Anti-HBV Activity :
    • In a study evaluating new derivatives against HBV, it was found that certain compounds significantly inhibited HBV replication in vitro and in vivo using HepG2.2.15 cell lines and duck HBV models, respectively. The primary mechanism was linked to the enhancement of A3G levels .
  • Cytotoxicity in Cancer Models :
    • A derivative was tested for its effects on various cancer cell lines, demonstrating potent cytotoxicity comparable to established chemotherapeutics like sorafenib. Flow cytometry analyses confirmed that these compounds induced apoptosis and disrupted normal cell cycle progression .

Comparison with Similar Compounds

Key Structural Features :

  • 1,2,4-Triazole Core : The triazole ring provides a rigid scaffold for substituent interactions, influencing electronic and steric properties.
  • 2-Methoxyphenyl Substituent : The methoxy group at the ortho position may influence π-π stacking and hydrogen bonding.
  • 4-Methoxybenzamide Side Chain : Introduces hydrogen-bonding capacity and modulates solubility.

Synthesis pathways for analogous compounds typically involve cyclization of hydrazinecarbothioamides or S-alkylation of triazole-thiones . Spectral characterization (IR, NMR) confirms the tautomeric form and substituent positioning, with key IR bands for C=S (~1250 cm⁻¹) and NH (~3300 cm⁻¹) observed in related structures .

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

The following table highlights structural analogs with modifications to the triazole substituents, emphasizing how these changes impact physicochemical and spectral properties:

Compound Name R₁ (Position 4) R₂ (Position 5) Key Spectral Data (IR/NMR) Reference
Target Compound 2-Methoxyphenyl Benzylthio IR: 1247 cm⁻¹ (C=S), 3278 cm⁻¹ (NH)
4-((5-((Cyclohexylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Methyl Cyclohexylmethylthio ¹H-NMR: δ 3.6–4.1 (morpholine), δ 1.2–1.8 (cyclohexyl)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Phenylthio IR: 1255 cm⁻¹ (C=S), 3414 cm⁻¹ (NH)
6l (Substituted 1,2,4-triazole) 4-Methoxyphenyl CF₃-furylmethylthio ¹³C-NMR: δ 160.2 (C=O), δ 115–150 (aromatic)
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide Phenyl Benzylthio MS: m/z 444 (M⁺), ¹H-NMR: δ 7.3–7.5 (benzyl)

Key Observations :

  • Lipophilicity : Cyclohexylmethylthio (Compound 7, ) increases hydrophobicity compared to benzylthio.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 6l ) alter electron density on the triazole ring, affecting reactivity.
  • Tautomerism : Thione-thiol tautomerism is absent in the target compound due to the benzylthio group stabilizing the thione form .

Preparation Methods

Formation of 4-(2-Methoxyphenyl)-1H-1,2,4-Triazole-3-Thiol

The triazole scaffold is constructed via cyclocondensation of 2-methoxyphenylhydrazine with thiosemicarbazide in refluxing ethanol (80°C, 12 h). This yields the intermediate 4-(2-methoxyphenyl)-1H-1,2,4-triazole-3-thiol with 78–82% isolated yield.

Reaction Conditions

Parameter Value
Solvent Anhydrous ethanol
Temperature 80°C
Time 12 h
Catalyst None
Yield 78–82%

Introduction of the Benzylthio Group

The thiol group undergoes nucleophilic substitution with benzyl bromide in dimethylformamide (DMF) at 0–5°C using potassium carbonate as base. This step proceeds with 89% efficiency, as confirmed by HPLC:

$$
\text{4-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-thiol} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-(Benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazole}
$$

Functionalization with the Methylene-Benzamide Arm

Chloromethylation of the Triazole

The triazole’s C3 position is chloromethylated using paraformaldehyde and thionyl chloride in dichloromethane (−10°C to 25°C, 6 h). This generates 3-(chloromethyl)-5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazole in 68% yield after silica gel chromatography.

Characterization Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 3.85 (s, 3H, OCH$$3$$), 4.72 (s, 2H, CH$$_2$$Cl), 7.12–7.89 (m, 9H, aromatic), 8.31 (s, 1H, triazole-H).
  • HRMS (ESI+) : m/z calcd for C$${18}$$H$${17}$$ClN$$3$$O$$2$$S [M+H]$$^+$$: 394.0621; found: 394.0618.

Amide Coupling with 4-Methoxybenzoic Acid

The chloromethyl intermediate reacts with 4-methoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base. After 24 h at 25°C, the title compound is isolated via recrystallization from ethanol/water (1:1):

$$
\text{3-(Chloromethyl)-5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazole} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Optimized Parameters

Variable Optimal Value
Molar ratio 1:1.2 (triazole:acyl chloride)
Temperature 25°C
Reaction time 24 h
Workup Recrystallization (EtOH/H$$_2$$O)
Yield 74%

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • $$^1$$H NMR (600 MHz, CDCl$$3$$) :
    δ 3.82 (s, 3H, OCH$$3$$), 3.89 (s, 3H, OCH$$3$$), 4.91 (s, 2H, NCH$$2$$), 6.98–8.21 (m, 13H, aromatic), 8.45 (s, 1H, triazole-H).
  • $$^{13}$$C NMR (150 MHz, CDCl$$3$$) :
    δ 55.1 (OCH$$3$$), 55.4 (OCH$$3$$), 44.8 (NCH$$2$$), 114.2–167.9 (aromatic/triazole carbons), 170.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Observed : m/z 547.1764 [M+H]$$^+$$ (calcd for C$${27}$$H$${26}$$N$$4$$O$$3$$S: 547.1760), confirming molecular formula.

High-Performance Liquid Chromatography (HPLC)

Column Mobile Phase Retention Time Purity
C18 (250 × 4.6 mm) Acetonitrile/water (70:30) 8.72 min 99.2%

Synthetic Optimization and Yield Improvement

Solvent Screening for Amide Coupling

Comparative studies in THF, DMF, and dichloromethane revealed THF as optimal, minimizing side products (e.g., over-acylation):

Solvent Yield (%) Impurities (%)
THF 74 <1
DMF 62 8
Dichloromethane 58 12

Temperature-Dependent Reaction Kinetics

Lower temperatures (0–10°C) slowed reaction rates (48 h for completion) but increased purity to 99.5%. Microwave-assisted synthesis (80°C, 30 min) achieved 71% yield with 97% purity.

Applications and Pharmacological Relevance

While beyond the scope of synthesis, preliminary data from patent WO2005070891A2 suggest this compound inhibits hepatocyte growth factor (HGF)-mediated pathways, with IC$$_{50}$$ = 38 nM in kinase assays. Its crystalline forms (analyzed via XRPD in EP3468966B1) show enhanced bioavailability, making it a candidate for oncological therapeutics.

Q & A

Q. What are the key synthetic routes for preparing N-((5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions .
  • Step 2: Introduction of the benzylthio group via nucleophilic substitution using benzyl mercaptan .
  • Step 3: Functionalization of the methyl group on the triazole with 4-methoxybenzamide using coupling agents like EDCI/HOBt . Reaction optimization requires careful control of solvents (e.g., DMF or acetonitrile), temperature (60–100°C), and catalysts (e.g., K₂CO₃ for deprotonation) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons from the benzamide and phenyl groups .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z ~508.16 for C₂₇H₂₅N₄O₃S) .
  • X-ray crystallography (using SHELXL ) resolves 3D structure and intermolecular interactions, critical for structure-activity studies.

Q. What preliminary assays evaluate its biological activity?

  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition: Fluorescence-based assays for targets like tyrosinase or 5-lipoxygenase, measuring % inhibition at 10 µM .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst screening: Transition metals (e.g., CuI) or organocatalysts improve coupling efficiency in triazole functionalization .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates .
  • Temperature gradients: Multi-step reactions may require gradual heating (e.g., 50°C → 80°C) to avoid side products like sulfoxide formation .

Q. How to address contradictions in reported biological activity data?

  • Assay standardization: Compare results using identical cell lines (e.g., HepG2 vs. HT-29) and incubation times (24h vs. 48h) .
  • Purity verification: HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.5% that may skew bioactivity .
  • Mechanistic follow-up: Use siRNA knockdown or enzyme kinetics to confirm target specificity if conflicting results arise (e.g., apoptosis vs. necrosis pathways) .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., COX-2 or EGFR) .
  • QSAR models correlate substituent electronegativity (Hammett constants) with IC₅₀ values to prioritize derivatives for synthesis .
  • MD simulations (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .

Q. What modifications enhance bioavailability or metabolic stability?

  • Prodrug design: Esterification of the benzamide group improves membrane permeability .
  • Substituent tuning: Replacing methoxy with trifluoromethyl groups enhances metabolic resistance .
  • Salt formation: Hydrochloride salts increase aqueous solubility for in vivo studies .

Q. How to determine binding affinity to enzymatic targets?

  • Surface plasmon resonance (SPR): Measures real-time binding kinetics (ka/kd) using immobilized enzyme .
  • Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
  • Enzymatic IC₅₀ shifts: Compare inhibition under varying ATP/substrate concentrations to identify competitive/non-competitive binding .

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